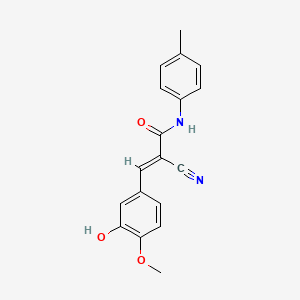
(E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(4-methylphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(4-methylphenyl)prop-2-enamide, also known as CAY10471, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Synthesis and Derivatives
A significant focus in research involving (E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(4-methylphenyl)prop-2-enamide has been on its synthesis and derivatives. For example, a study described a new synthesis of Entacapone, a closely related compound, demonstrating the versatility of (E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(4-methylphenyl)prop-2-enamide in the creation of pharmacologically relevant substances. This synthesis showcased a novel method for amine-mediated demethylation leading to a key intermediate for Entacapone, highlighting the compound's utility in drug synthesis processes. Additionally, this work expanded the understanding of demethylation reactions under mild conditions, offering insights into the synthesis of similar compounds with potential applications in treating diseases like tuberculosis and dengue (Harisha et al., 2015).
Molecular Interactions and Structural Analysis
Research on (E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(4-methylphenyl)prop-2-enamide and its analogs has also extended to the study of molecular interactions, such as hydrogen bonding and crystal packing. Studies have provided detailed insights into how these interactions influence the properties and stability of the compound and its derivatives. For instance, an examination of leflunomide metabolite analogs revealed intricate hydrogen-bonding networks and crystal packing, shedding light on the structural aspects that contribute to the compound's activity and stability (Ghosh et al., 2000).
Photophysical Properties
The photophysical properties of (E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(4-methylphenyl)prop-2-enamide derivatives have been explored, with research demonstrating how structural modifications affect these properties. For example, derivatives have been synthesized to investigate their luminescence and mechanofluorochromic properties, indicating potential applications in materials science and sensor technology. Such studies offer a foundation for developing new materials with tailored optical properties for various technological applications (Song et al., 2015).
Corrosion Inhibition
Another interesting application area is the use of (E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(4-methylphenyl)prop-2-enamide derivatives as corrosion inhibitors. Research has demonstrated their efficacy in protecting metals against corrosion in acidic environments. This suggests potential industrial applications in materials science and engineering, particularly in the development of more durable materials and coatings (Abu-Rayyan et al., 2022).
Propiedades
IUPAC Name |
(E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(4-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-12-3-6-15(7-4-12)20-18(22)14(11-19)9-13-5-8-17(23-2)16(21)10-13/h3-10,21H,1-2H3,(H,20,22)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGJBADVNCBQLX-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C=C2)OC)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC(=C(C=C2)OC)O)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(4-methylphenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(1-Cyanocyclohexyl)carbamoyl]methoxy}benzoic acid](/img/structure/B2737421.png)
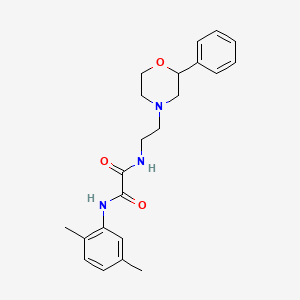

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2737429.png)
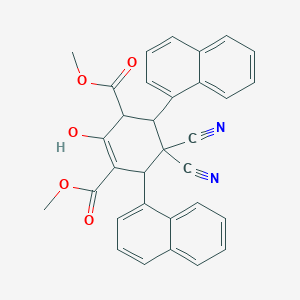
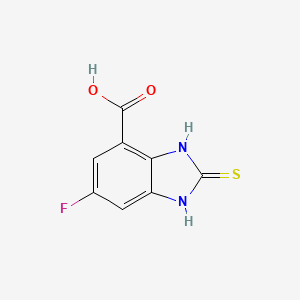
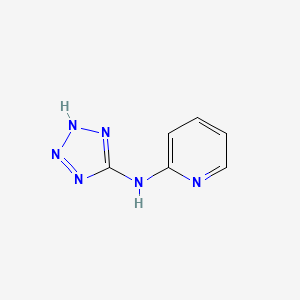
![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2737435.png)
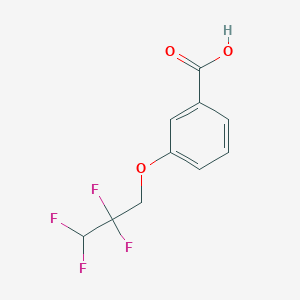
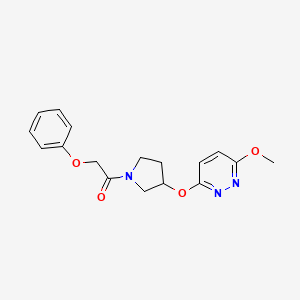
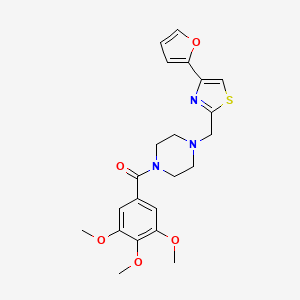
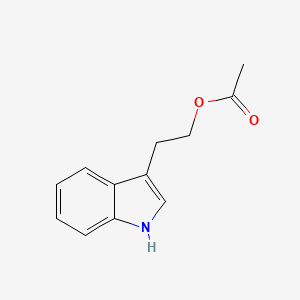
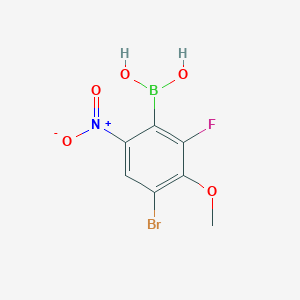
![[6-Chloro-1-(2-hydroxyethyl)benzimidazol-2-yl]methyl 4-formylbenzoate](/img/structure/B2737443.png)